molecular formula C9H16O2 B6236367 2-(2,2-dimethyloxan-4-yl)acetaldehyde CAS No. 74975-02-3

2-(2,2-dimethyloxan-4-yl)acetaldehyde

Cat. No.: B6236367
CAS No.: 74975-02-3
M. Wt: 156.2
InChI Key:
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Preparation Methods

The synthesis of 2-(2,2-dimethyloxan-4-yl)acetaldehyde typically involves the reaction of 2,2-dimethyloxane with acetaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(2,2-dimethyloxan-4-yl)acetaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents to control the reaction environment. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .

Scientific Research Applications

2-(2,2-dimethyloxan-4-yl)acetaldehyde has shown promise in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.

    Medicine: It has been investigated as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyloxan-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to inhibit certain enzymes and signaling pathways that are crucial for tumor growth and survival. The compound’s aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function and activity.

Properties

CAS No.

74975-02-3

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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